molecular formula C10H18ClNO4S B2854661 Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate CAS No. 1909313-03-6

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate

Cat. No.: B2854661
CAS No.: 1909313-03-6
M. Wt: 283.77
InChI Key: SMLVKSLILOBUQQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C10H18ClNO4S and a molecular weight of 283.78 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde
  • 4-(4-bromophenethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate is unique due to its specific reactivity and the stability of its intermediates. This makes it a valuable compound in organic synthesis and various research applications .

Properties

IUPAC Name

tert-butyl 1-chlorosulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-4-6-12(7-5-8)17(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLVKSLILOBUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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